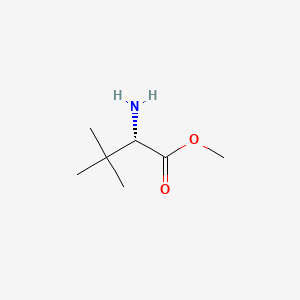

methyl (2S)-2-amino-3,3-dimethylbutanoate

Description

Significance as a Chiral Alpha-Amino Acid Methyl Ester Derivative

The significance of methyl (2S)-2-amino-3,3-dimethylbutanoate lies in its identity as a chiral α-amino acid methyl ester derivative. This class of compounds is fundamental to the synthesis of enantiomerically pure molecules, particularly peptides and pharmaceuticals. The presence of the bulky tert-butyl group provides a powerful steric directing influence in a variety of chemical transformations. This steric hindrance can effectively shield one face of the molecule, leading to highly diastereoselective reactions when the compound is used as a chiral auxiliary or a starting material.

The methyl ester functionality offers a convenient handle for further synthetic manipulations. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for its incorporation into a wide array of target molecules. The combination of a stereodefined center and a sterically influential side chain makes this compound a valuable tool for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity.

Role as a Key Precursor in Advanced Organic Synthesis

This compound has established itself as a key precursor in numerous advanced organic syntheses. Its utility spans from the preparation of unnatural amino acids and peptidomimetics to the synthesis of complex natural products and pharmaceutically active compounds.

One of its prominent roles is in the synthesis of sterically hindered peptides. The incorporation of L-tert-leucine derivatives into peptide chains can enhance their resistance to enzymatic degradation and modulate their conformational properties, which is of great interest in drug design. Furthermore, it serves as a chiral template in the asymmetric synthesis of other α-amino acids through diastereoselective alkylation or other C-C bond-forming reactions. For instance, its derivatives have been employed in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for proteolysis-targeting chimeras (PROTACs) and synthetic cannabinoids.

Below is a table summarizing selected applications of this compound as a precursor in organic synthesis, highlighting the diversity of its utility.

| Reactant(s) | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Application |

|---|---|---|---|---|---|

| This compound | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-L-tert-leucine methyl ester | Quantitative | >99% ee | Intermediate for peptide synthesis |

| N-Pivaloyl-L-tert-leucine methyl ester | LDA, RX (alkyl halide) | α-Alkyl-L-tert-leucine derivatives | Varies | High de | Synthesis of non-natural amino acids |

Historical Context of its Application in Contemporary Chemical Research

The application of L-tert-leucine and its derivatives, including this compound, in contemporary chemical research has its roots in the broader development of asymmetric synthesis and the increasing demand for enantiomerically pure compounds. Initially, the focus of amino acid chemistry was predominantly on the proteinogenic amino acids. However, as the field of medicinal chemistry advanced, the unique properties conferred by non-natural amino acids became increasingly recognized.

The rise of chiral auxiliaries in the latter half of the 20th century, pioneered by chemists like E.J. Corey and David A. Evans, set the stage for the widespread use of chiral building blocks like L-tert-leucine derivatives. The predictable stereochemical control offered by the bulky tert-butyl group made it an attractive candidate for such applications. Early research focused on its use in fundamental stereoselective reactions, establishing its reliability as a chiral director.

In recent decades, with the advent of more sophisticated synthetic methodologies and a deeper understanding of the structure-activity relationships of bioactive molecules, the application of this compound has expanded significantly. Its incorporation into complex pharmaceuticals and agrochemicals underscores its established importance. The continuous exploration of its utility in areas like peptide and natural product synthesis ensures its enduring relevance in modern organic chemistry.

The table below presents a summary of the physicochemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63038-26-6 | chemicalbook.com |

| Molecular Formula | C₇H₁₅NO₂ | alfa-chemistry.com |

| Molecular Weight | 145.20 g/mol | alfa-chemistry.com |

| Boiling Point | 69 °C at 16 mmHg | chemicalbook.comchembk.com |

| Density | 0.957 g/cm³ (predicted) | chembk.com |

The following table details common synthetic routes to prepare this compound.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| L-tert-Leucine | Thionyl chloride, Methanol (B129727), Reflux | Not specified | General method |

| L-tert-Leucine | Trimethylchlorosilane, Methanol, Room Temperature | Good to excellent | psu.edu |

| Butanoic acid, 3,3-dimethyl-2-[(trimethylsilyl)imino]-, methyl ester | Sodium cyanoborohydride, Methanol, 0.25 h, Ambient temperature | 90 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461851 | |

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-26-6 | |

| Record name | Methyl L-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tert-Leucine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4AC12JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 2s 2 Amino 3,3 Dimethylbutanoate

Enantioselective Synthesis Strategies

Achieving the desired (S)-stereochemistry at the α-carbon is paramount in the synthesis of this compound. To this end, several enantioselective strategies have been developed, primarily categorized into chiral pool approaches and asymmetric synthesis routes.

Chiral Pool Approaches from L-tert-Leucine

A straightforward and common approach to methyl (2S)-2-amino-3,3-dimethylbutanoate utilizes the naturally occurring, enantiomerically pure amino acid L-tert-leucine as the starting material. This method leverages the inherent chirality of the starting material, thus avoiding the need for a resolution step or a complex asymmetric induction. The primary transformation in this approach is the esterification of the carboxylic acid group of L-tert-leucine.

Several methods can be employed for this esterification. A widely used laboratory-scale method involves the reaction of L-tert-leucine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as it reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification. This method is efficient and typically proceeds at moderate temperatures. google.comscribd.com The reaction of L-tert-leucine with methanol and thionyl chloride generally results in the formation of the corresponding methyl ester hydrochloride salt in high yields. google.com

Alternatively, trimethylchlorosilane (TMSCl) in methanol has been demonstrated as a convenient and mild system for the esterification of various amino acids, including those with bulky side chains. nih.govmdpi.com This method offers good to excellent yields and is compatible with a range of functional groups. nih.gov

The general scheme for the esterification of L-tert-leucine is as follows:

L-tert-Leucine + CH₃OH --(Acid Catalyst)--> this compound

The resulting product is often isolated as its hydrochloride salt, which can be used directly in subsequent reactions or neutralized to obtain the free amine. chembk.com

Asymmetric Synthesis Routes

Asymmetric synthesis provides an alternative pathway to this compound, often starting from achiral precursors. These methods rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity.

One prominent strategy involves the diastereoselective alkylation of a homochiral glycine (B1666218) enolate synthon. documentsdelivered.com In this approach, a chiral auxiliary is attached to a glycine unit, and the resulting enolate is then alkylated. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired α-amino acid derivative. While not specifically detailed for the tert-butyl group, this methodology has been successfully applied to the synthesis of various α-alkyl α-amino acids. mountainscholar.orgorkg.org

The use of chiral auxiliaries, such as those derived from pseudoephedrine or Evans oxazolidinones, is a well-established method in asymmetric synthesis. These auxiliaries can be acylated and subsequently deprotonated to form a chiral enolate. Alkylation of this enolate proceeds with high diastereoselectivity, and the auxiliary can then be cleaved to afford the desired product.

Another powerful approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. The complex acts as a chiral glycine equivalent, and its alkylation with a suitable electrophile proceeds with high stereocontrol. nih.gov This method has been shown to be effective for the synthesis of a variety of tailor-made α-amino acids. nih.gov

| Asymmetric Synthesis Approach | Chiral Control Element | Typical Diastereomeric Ratio (d.r.) | Reference(s) |

| Diastereoselective Alkylation | Chiral Oxazolidinone Auxiliary | High | General methodology |

| Diastereoselective Alkylation | Chiral Ni(II) Schiff Base Complex | High | nih.gov |

| Asymmetric Alkylation | Engineered Tryptophan Synthase (TrpB) | High | nih.gov |

Chemical Route Optimization for Stereochemical Fidelity

Maintaining high stereochemical fidelity throughout the synthesis is crucial. In chiral pool approaches starting from L-tert-leucine, racemization during the esterification step is a potential concern. The use of mild reaction conditions, such as the TMSCl/methanol system at room temperature, can minimize this risk. nih.gov When using harsher reagents like thionyl chloride, careful control of the reaction temperature is important. google.com

In asymmetric synthesis routes, the choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. Optimization of parameters such as the solvent, temperature, and nature of the base used for enolate formation can significantly impact the stereochemical outcome. For instance, in the alkylation of chiral Ni(II) complexes, the choice of solvent and base can dramatically influence both the yield and the diastereomeric ratio of the product. nih.gov

Purification techniques also play a role in enhancing the stereochemical purity of the final product. Diastereomeric products from asymmetric synthesis can often be separated by chromatography, allowing for the isolation of a single, highly pure stereoisomer.

Catalytic Methods for Formation

Catalytic approaches offer a more atom-economical and sustainable alternative to stoichiometric methods. Both biocatalytic and chemocatalytic methods are being explored for the synthesis of chiral amino acids and their esters.

Enzyme-catalyzed reactions are particularly attractive due to their high enantioselectivity and mild reaction conditions. Lipases are a class of enzymes that can catalyze esterification reactions. The lipase-catalyzed esterification of L-tert-leucine with methanol in a suitable solvent system could provide a green and efficient route to the desired product. rsc.orgresearchgate.net Additionally, leucine (B10760876) dehydrogenase (LDH) has been utilized in the asymmetric synthesis of L-tert-leucine from its corresponding α-keto acid, trimethylpyruvic acid. researchgate.netresearchgate.net The resulting L-tert-leucine could then be esterified to yield the target molecule.

In the realm of chemical catalysis, the development of chiral catalysts for the enantioselective synthesis of α-amino esters is an active area of research. Organocatalysis has emerged as a powerful tool for various asymmetric transformations. Chiral squaramide catalysts, for example, have been used in the enantioselective synthesis of α-allyl amino esters. nih.gov While direct catalytic methods for the synthesis of this compound are not extensively reported, the principles of catalytic asymmetric synthesis of α-amino esters could potentially be adapted for this specific target. nih.govrsc.orgacs.org

Purification Techniques for High Purity Synthesis

Achieving high purity is essential for the application of this compound in areas such as pharmaceutical synthesis. Common purification techniques include recrystallization and chromatography.

Recrystallization: This technique is widely used to purify solid compounds. For this compound, which is often isolated as its hydrochloride salt, recrystallization can be an effective method for removing impurities. The choice of solvent system is critical and is typically determined empirically. A good solvent system will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at both temperatures. Common solvent systems for amino acid ester hydrochlorides include mixtures of alcohols (like ethanol (B145695) or methanol) and ethers (like diethyl ether) or other non-polar solvents. google.com

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel chromatography can be employed. The choice of eluent (mobile phase) is crucial for achieving good separation.

For the separation of enantiomers or diastereomers, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to resolve enantiomeric mixtures. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and proteins. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.netresearchgate.net

Scale-Up Considerations in Preparative Chemistry

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.

For chiral pool approaches starting from L-tert-leucine, the availability and cost of the starting material are key considerations. The use of hazardous reagents like thionyl chloride may require special handling and safety protocols on a larger scale. Alternative, safer esterification methods might be preferred for industrial production.

In asymmetric synthesis, the cost and recyclability of the chiral auxiliary or catalyst are major factors. For a process to be economically viable, the chiral directing group should ideally be recoverable and reusable. The efficiency of the diastereoselective step and the ease of separation of diastereomers are also critical.

Purification methods need to be scalable. While chromatography is a powerful tool in the lab, it can be expensive and time-consuming on an industrial scale. Crystallization is often the preferred method for purification in large-scale processes due to its lower cost and high throughput. Therefore, developing a robust and reproducible crystallization procedure is crucial.

Process safety, waste management, and adherence to regulatory guidelines are paramount in industrial synthesis. A thorough process hazard analysis should be conducted to identify and mitigate any potential risks associated with the large-scale production of this compound. acs.org

Derivatization and Chemical Transformations

Amide Bond Formation Reactions

The primary amino group of methyl (2S)-2-amino-3,3-dimethylbutanoate readily participates in nucleophilic acyl substitution reactions to form stable amide bonds. This transformation is fundamental in medicinal chemistry and peptide synthesis, allowing for the incorporation of the bulky tert-butyl group, which can confer unique conformational constraints and metabolic stability to the resulting molecule.

The coupling of this compound with heterocyclic carboxylic acids, such as those derived from indazole and indole (B1671886) scaffolds, is a common strategy in the development of bioactive compounds.

Indazole-3-carboxylic acids: The reaction between this compound and indazole-3-carboxylic acid yields methyl (2S)-2-[(1H-indazol-3-yl)formamido]-3,3-dimethylbutanoate. This reaction is typically carried out in an inert solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) and requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Indole-3-carboxylic acids: Similarly, coupling with indole-3-carboxylic acid produces the corresponding indole-3-carboxamide derivative. The indole motif is a privileged structure in drug discovery, and its combination with the L-tert-leucine scaffold has been explored for various therapeutic targets. arkat-usa.org The synthesis generally involves standard peptide coupling conditions, where the indole-3-carboxylic acid is activated in situ before the addition of the amino acid ester. arkat-usa.org

The general scheme for these coupling reactions is presented below:

Figure 1: General scheme for amide bond formation.

(Note: This is a placeholder image representing the chemical reaction. R represents the indazole or indole moiety.)

(Note: This is a placeholder image representing the chemical reaction. R represents the indazole or indole moiety.)

The success of amide bond formation hinges on the choice of coupling reagents, which activate the carboxylic acid and facilitate the reaction under mild conditions to prevent racemization of the chiral center.

HATU/DIPEA: The combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a highly efficient system. growingscience.com The base deprotonates the carboxylic acid, which then reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amino group of this compound to form the amide bond. growingscience.com This method is known for its fast reaction times and high yields, even with sterically hindered substrates.

EDC/HOBt: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with HOBt (Hydroxybenzotriazole), is a classic and widely used method for amide synthesis. nih.gov EDC activates the carboxylic acid to form an O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-active ester, which is less prone to side reactions and racemization. nih.gov This active ester then reacts with the amine to yield the desired amide. The byproducts of this reaction are water-soluble, simplifying purification.

The table below summarizes the key features of these two common coupling reagent systems.

| Feature | HATU/DIPEA | EDC/HOBt |

|---|---|---|

| Mechanism | Forms a highly reactive aminium/uronium active ester (OAt-ester). | Forms an HOBt-active ester via an O-acylisourea intermediate. nih.gov |

| Reactivity | Very high; effective for sterically hindered amino acids and low-reactivity amines. growingscience.com | High; broadly applicable for standard amide couplings. nih.gov |

| Base Required | Typically a non-nucleophilic base like DIPEA is required. growingscience.com | Often used with a base, but can sometimes be run without, depending on the substrates. |

| Byproducts | Tetramethylurea and hexafluorophosphate (B91526) salts. | A water-soluble urea (B33335) derivative, facilitating easier workup. nih.gov |

| Racemization Risk | Low, due to the rapid formation of the active ester. | Low, HOBt acts as a racemization suppressant. nih.gov |

Modifications of the Amino Group

Beyond amide formation, the primary amine of this compound can undergo other important transformations, such as carbamoylation and reductive amination, to introduce different functionalities.

Carbamoylation involves the reaction of the amino group with an isocyanate or a related reagent to form a urea derivative. For instance, reaction with an isocyanate (R-N=C=O) would yield a substituted urea. A related transformation is the reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine to generate ureas. The carbamoylation of amino groups in amino acids can occur under physiological conditions with agents like isocyanates generated from nitrosoureas. nih.gov This reaction modifies the charge and hydrogen bonding properties of the parent molecule.

Reductive amination is a powerful method for the N-alkylation of amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine of this compound with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comlibretexts.org This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this transformation are mild hydrides that selectively reduce the protonated imine in the presence of the carbonyl compound.

| Reducing Agent | Key Characteristics | Typical Reaction Conditions |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones/aldehydes. masterorganicchemistry.com Can be used in protic solvents. | Methanol (B129727) or ethanol (B145695) solvent, often with a catalytic amount of acid, at room temperature. chemicalbook.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. Effective for a wide range of substrates. masterorganicchemistry.com | Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). |

| α-Picoline-borane | A stable, solid borane (B79455) complex that can be used in various solvents, including water or under neat conditions. | Methanol, water, or solvent-free, often with catalytic acetic acid. researchgate.net |

This methodology allows for the synthesis of a diverse library of N-substituted derivatives of L-tert-leucine methyl ester.

Ester Group Hydrolysis and Transesterification

The methyl ester group is another reactive handle on the molecule, susceptible to hydrolysis to yield the corresponding carboxylic acid or transesterification to form different esters.

Ester Group Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield L-tert-leucine. Basic hydrolysis, or saponification, is commonly achieved using an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent such as methanol or THF. The reaction typically proceeds to completion, as the resulting carboxylate salt is deprotonated and unreactive towards the alcohol byproduct. Acid-catalyzed hydrolysis is also possible but is an equilibrium-driven process. The resulting L-tert-leucine is a crucial intermediate for subsequent reactions where a free carboxylic acid is required.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol and an acid catalyst will produce ethyl (2S)-2-amino-3,3-dimethylbutanoate. This reaction is reversible, and its direction is controlled by the relative concentrations of the alcohols. wikipedia.orgmasterorganicchemistry.com

Formation of Complex Polycyclic Systems

The strategic use of sterically demanding amino acid derivatives, such as this compound, offers a valuable tool in the stereocontrolled synthesis of complex molecular architectures. While direct participation of the tert-butyl group in the formation of polycyclic ring systems is not commonly reported, its influence as a chiral auxiliary or a bulky directing group is pivotal in various chemical transformations that lead to such structures. Research in this area often focuses on leveraging the steric hindrance of the tert-butyl group to control diastereoselectivity in key bond-forming reactions that construct polycyclic frameworks.

One of the prominent strategies involves the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. The Ugi and Passerini reactions, for instance, are powerful methods for generating molecular diversity and have been employed in the synthesis of heterocyclic and polycyclic compounds. Although specific examples detailing the use of this compound as a primary amine component in the direct synthesis of a complex polycyclic system are not extensively documented in readily available literature, the principles of these reactions illustrate a potential pathway.

In a hypothetical Ugi four-component condensation (4-CC), this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate. If the reactants are chosen judiciously with additional functional groups, this intermediate can undergo subsequent intramolecular cyclizations to yield polycyclic structures. The stereocenter of the amino ester would be crucial in directing the stereochemical outcome of these cyclizations.

Another significant reaction class for the construction of polycyclic nitrogen-containing compounds is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the direct application of this compound in a classical Pictet-Spengler reaction is not typical due to its structure, derivatives of L-tert-leucine have been explored in related transformations. The bulky tert-butyl group can enforce a specific conformation in the transition state, leading to high diastereoselectivity in the formation of the new stereocenter within the polycyclic product.

Research has demonstrated the utility of L-tert-leucine-derived chiral auxiliaries in asymmetric synthesis. For instance, they can be incorporated into a reactant to guide the stereoselective formation of a new ring system, after which the auxiliary can be cleaved. This approach has been successful in the synthesis of a variety of complex natural products and their analogues.

Table 1: Hypothetical Ugi Reaction Followed by Intramolecular Cyclization

| Reactant 1: Amine | Reactant 2: Aldehyde | Reactant 3: Carboxylic Acid | Reactant 4: Isocyanide | Ugi Product (Intermediate) | Potential Polycyclic Product (Post-Cyclization) |

| This compound | 2-Formylbenzoic acid | Acetic acid | Cyclohexyl isocyanide | Methyl (2S)-2-(2-(1-(cyclohexylamino)-1-oxopropan-2-yl)benzamido)-3,3-dimethylbutanoate | A tetracyclic lactam derivative |

This hypothetical example illustrates how the strategic combination of functionalized starting materials in a multicomponent reaction with this compound could theoretically lead to the formation of complex polycyclic systems. The stereochemistry of the final product would be influenced by the chiral center of the amino ester. Further research and exploration are necessary to realize such transformations and detail their outcomes.

Applications As a Chiral Building Block in Organic Synthesis

Applications in the Synthesis of Therapeutically Relevant Scaffolds

The distinct stereochemical and structural properties of methyl (2S)-2-amino-3,3-dimethylbutanoate have been leveraged in the synthesis of a range of compounds with significant therapeutic and biological relevance.

Precursor for Synthetic Cannabinoid Receptor Agonist (SCRA) Research

This compound is a well-documented and crucial precursor in the synthesis of a multitude of synthetic cannabinoid receptor agonists (SCRAs). The bulky tert-butyl group is a common feature in the "head" group of many potent SCRA molecules, influencing their binding affinity and activity at the cannabinoid receptors, primarily CB1 and CB2. Its incorporation into the final SCRA structure is a key step in the synthetic routes developed for these research compounds.

Numerous research articles and forensic reports have identified a variety of SCRAs that utilize a this compound moiety. The synthesis of these compounds typically involves the acylation of the amino group of the methyl ester with a substituted indole (B1671886) or indazole carboxylic acid, which forms the core and tail regions of the SCRA molecule. The resulting amide linkage connects the chiral head group to the rest of the scaffold.

Below is a table summarizing some of the prominent SCRAs that are synthesized using this compound as a key starting material.

| SCRA Acronym | Full Chemical Name |

| MDMB-4en-PINACA | Methyl (2S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |

| 5F-MDMB-PICA | Methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| MDMB-CHMICA | Methyl-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethyl-butanoate |

| AMB-FUBINACA | Methyl (2S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

Intermediates in Pharmaceutical Development

Beyond its application in SCRA research, this compound serves as a vital intermediate in the development of various pharmaceuticals, particularly in the synthesis of peptidomimetic protease inhibitors. The unique steric hindrance provided by the tert-butyl group can enhance the metabolic stability and binding specificity of the final drug molecule.

One notable application is in the synthesis of inhibitors for the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Research has shown that N-Boc-L-tert-leucine, a derivative of this compound, is utilized in the synthesis of peptidomimetic inhibitors that show potent antiviral activity.

Furthermore, L-tert-leucine methyl ester hydrochloride, the hydrochloride salt of the title compound, is listed as a key intermediate in the synthesis of Telaprevir. Telaprevir is an antiviral medication that was used for the treatment of hepatitis C. This underscores the importance of this chiral building block in the production of complex pharmaceutical agents.

Building Block for Agrochemical Compounds

The structural motifs present in this compound also find application in the agrochemical industry. The related compound, (2R)-2-amino-2,3-dimethylbutanamide, is a known intermediate in the synthesis of imidazolinone herbicides. These herbicides are effective against a broad spectrum of weeds and are used in various crops.

While the direct conversion of this compound to (2R)-2-amino-2,3-dimethylbutanamide is not extensively documented in readily available literature, the synthesis of the amide from the corresponding nitrile is a known process. The structural similarity suggests that the methyl ester could serve as a potential precursor for this important agrochemical intermediate, likely through amidation of the ester functionality.

Chiral Auxiliary and Ligand Design

The inherent chirality and steric bulk of L-tert-leucine and its derivatives, including this compound, make them excellent candidates for the design of chiral auxiliaries and ligands for asymmetric synthesis.

Research has demonstrated that chiral tridentate Schiff base ligands can be prepared from L-tert-leucine. tubitak.gov.tr These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a chemical reaction. The synthesis of these ligands often involves the condensation of the amino acid or its derivative with a suitable aldehyde or ketone to form the Schiff base, which can then coordinate to a metal ion. The bulky tert-butyl group of the L-tert-leucine moiety plays a crucial role in creating a well-defined and sterically hindered chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.

Development of Stereoselective Catalytic Systems

The chiral ligands derived from L-tert-leucine, as described in the previous section, are instrumental in the development of stereoselective catalytic systems. These systems are designed to catalyze chemical reactions in a way that preferentially produces one enantiomer of a chiral product over the other.

A notable example is the use of chiral tridentate Schiff base ligands derived from L-tert-leucine in the asymmetric Henry reaction, catalyzed by copper(II) ions. tubitak.gov.tr The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, and its asymmetric variant is a powerful tool for the synthesis of chiral nitro alcohols, which are versatile synthetic intermediates.

In these catalytic systems, the chiral ligand derived from L-tert-leucine coordinates to the copper(II) ion, forming a chiral Lewis acid catalyst. This catalyst then activates the substrates and directs the approach of the nucleophile to the electrophile in a stereocontrolled manner. The research in this area has shown that these catalytic systems can achieve moderate to good enantiomeric excesses and yields, highlighting the potential of this compound and its parent amino acid in the development of new and efficient stereoselective catalytic processes.

| Reaction | Catalyst System | Role of L-tert-Leucine Derivative |

| Asymmetric Henry Reaction | Cu(II) with chiral tridentate Schiff base ligand | Provides the chiral backbone for the ligand, creating a stereochemically defined catalytic environment. tubitak.gov.tr |

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating methyl (2S)-2-amino-3,3-dimethylbutanoate from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. While specific HPLC methods for the underivatized this compound are not detailed in the searched literature, a general approach can be outlined based on its physicochemical properties. A reversed-phase HPLC method would likely be suitable, employing a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) due to the lack of a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

The determination of the enantiomeric excess (e.e.) is critical for chiral compounds. Chiral HPLC is the most common technique for this purpose. For amino acids and their derivatives, several chiral stationary phases (CSPs) are effective.

A study on the chiral separation of tert-leucine, the parent amino acid of the target compound, demonstrated successful enantiomeric resolution on a CHIRALPAK ZWIX(+) column hplc.eu. This zwitterionic CSP is specifically designed for the separation of amino acids and other amphoteric compounds. The mobile phase consisted of a mixture of methanol and acetonitrile with additives like diethylamine (DEA) and formic acid (FA) hplc.eu. This methodology provides a strong starting point for the development of a chiral HPLC method for this compound.

Table 2: Exemplary Chiral HPLC Conditions for the Separation of tert-Leucine Enantiomers

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK ZWIX(+) hplc.eu |

| Mobile Phase | Methanol/Acetonitrile (100/0 v/v) containing 25 mM DEA and 50 mM FA hplc.eu |

| Flow Rate | 1.0 mL/min (typical) |

| Temperature | Ambient (typical) |

| Detection | UV (e.g., 210 nm) or MS |

| Elution Order | L-enantiomer before D-enantiomer hplc.eu |

This method for the parent amino acid provides a strong basis for developing a separation method for its methyl ester.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids and their simple esters are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility and thermal stability sigmaaldrich.com.

Common derivatization strategies for amino acids that would be applicable to this compound include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amino group to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively sigmaaldrich.com.

Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (PFPA) or methyl chloroformate mdpi.com. The resulting derivatives are often highly volatile and suitable for GC-MS analysis.

Following derivatization, the sample can be analyzed on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. The temperature program would be optimized to ensure good separation from any by-products of the derivatization reaction and other components in the sample. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS), with the latter providing structural information for peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance counterpart, UHPLC-MS/MS, are powerful techniques for the separation, detection, and quantification of this compound. These methods are particularly valuable due to their high sensitivity and selectivity, allowing for the analysis of the compound in complex matrices.

The chromatographic separation of this relatively polar compound can be achieved using various column chemistries. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase columns. Alternatively, reversed-phase chromatography can be utilized, often with the use of ion-pairing agents or derivatization to enhance retention and chromatographic peak shape. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or ammonium formate, is optimized to achieve the best separation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acid esters, typically forming protonated molecules [M+H]+ in positive ion mode. For this compound (molar mass 145.2 g/mol ), the expected protonated molecule would have a mass-to-charge ratio (m/z) of 146.2.

A generalized UHPLC-MS/MS method for the analysis of amino acid esters is presented in the table below.

| Parameter | Condition |

| Chromatography | |

| Column | HILIC or C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 146.2 |

| Product Ions (m/z) | Hypothetical examples: loss of CH3OH, loss of COOCH3 |

| Collision Energy | Optimized for characteristic fragmentation |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound itself is not publicly available in crystallographic databases, the analysis of its parent amino acid, L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid), provides valuable insight into the expected stereochemistry and conformation.

The "S" configuration at the alpha-carbon (C2) in L-tert-leucine is unequivocally established through X-ray diffraction analysis of its single crystals. This technique allows for the determination of the spatial arrangement of the amino, carboxyl, and tert-butyl groups around the chiral center. The absolute configuration is typically determined using anomalous dispersion effects of the X-ray scattering.

Conformational analysis, which describes the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be elucidated from the crystal structure. In the solid state, the molecule will adopt a specific low-energy conformation influenced by intermolecular interactions such as hydrogen bonding within the crystal lattice. For L-tert-leucine, the bulky tert-butyl group significantly influences the preferred conformation, and this steric hindrance would also be a dominant factor in the conformation of its methyl ester derivative. The table below summarizes the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | L-tert-leucine (Illustrative) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.8 |

| b (Å) | 10.1 |

| c (Å) | 12.3 |

| Absolute Configuration | (2S) |

Applications in Forensic Analytical Chemistry Research (as analytical reference standards)

This compound serves as a crucial analytical reference standard in forensic chemistry, particularly in the context of the identification and analysis of synthetic cannabinoids. nih.govresearchgate.net Many synthetic cannabinoids are structurally complex molecules, and this specific amino acid ester is a known precursor and a structural component of some of these illicit substances. nih.gov For instance, the highly potent synthetic cannabinoid MDMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) incorporates the this compound moiety in its structure. nih.govresearchgate.net

In forensic laboratories, the unambiguous identification of a controlled substance is paramount. Analytical reference standards are highly pure and well-characterized substances that are used as a benchmark against which an unknown seized sample can be compared. By using techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS), the chromatographic retention time and mass spectrum of a suspected compound in a seized sample are compared to those of the certified reference standard. A match in these analytical properties provides a high degree of confidence in the identification of the substance.

Furthermore, these reference standards are essential for the quantitative analysis of seized materials. A calibration curve is generated using known concentrations of the reference standard, which then allows for the determination of the exact amount of the controlled substance in the forensic evidence. This is critical for legal proceedings and for understanding the potency of the illicit product.

The use of this compound as a reference standard is also important for the identification of synthesis-related impurities and degradation products in seized synthetic cannabinoid samples. nih.govresearchgate.net The presence of this compound as an unreacted starting material or as a product of the degradation of the final synthetic cannabinoid can provide valuable intelligence on the synthetic route used in its clandestine manufacture.

Structure Activity Relationship Sar Studies and Mechanistic Insights of Derived Compounds

Influence of the tert-Butyl Group on Receptor Binding and Selectivity

The tert-butyl group, a defining characteristic of methyl (2S)-2-amino-3,3-dimethylbutanoate, exerts a profound influence on the binding affinity and selectivity of its derivatives for cannabinoid receptors, namely CB1 and CB2. SAR studies have consistently demonstrated that this bulky aliphatic moiety significantly enhances binding potency.

The increased affinity is attributed to favorable van der Waals interactions and hydrophobic contacts within the receptor's binding pocket. The tert-butyl group effectively occupies a hydrophobic sub-pocket, leading to a more stable ligand-receptor complex. This is evident when comparing tert-leucinate derivatives to their valinate counterparts, which possess a less bulky isopropyl group. For instance, in a series of synthetic cannabinoids, the tert-leucinamide analogues consistently exhibit higher binding affinities at both CB1 and CB2 receptors compared to the corresponding valinamide analogues.

| Compound | Amino Acid Moiety | CB1 Ki (nM) | CB2 Ki (nM) |

| Analogue A | tert-Leucinamide | 0.52 | 0.88 |

| Analogue B | Valinamide | 1.3 | 2.5 |

| This interactive table showcases the higher binding affinity (lower Ki values) of a tert-leucinamide-containing synthetic cannabinoid compared to its valinamide counterpart, highlighting the positive influence of the tert-butyl group. |

Furthermore, the steric bulk of the tert-butyl group can influence receptor selectivity. While many synthetic cannabinoids show limited selectivity between CB1 and CB2 receptors, modifications to the core structure of tert-leucinate derivatives can modulate this preference. The orientation and interactions of the tert-butyl group within the distinct topographies of the CB1 and CB2 binding sites can favor interaction with one receptor subtype over the other.

Stereochemical Impact on Ligand-Receptor Interactions (e.g., Cannabinoid Receptors)

The stereochemistry at the alpha-carbon of the amino acid ester is a critical determinant of the biological activity of its derivatives. The naturally occurring (2S) configuration of this compound is generally preferred for high-affinity binding to cannabinoid receptors. This stereoselectivity arises from the specific three-dimensional arrangement of substituents that allows for optimal interaction with the chiral environment of the receptor's binding site.

Studies on enantiomeric pairs of synthetic cannabinoids have revealed that the (S)-enantiomer, derived from L-tert-leucine, typically displays significantly higher potency at the CB1 receptor compared to the (R)-enantiomer. This suggests that the spatial orientation of the tert-butyl group, the ester, and the rest of the molecule is crucial for establishing the necessary contacts for receptor activation. The precise fit of the (2S)-enantiomer allows for a more favorable binding pose, leading to a stronger and more efficacious interaction.

Investigation of the "Magic Methyl Effect" in Derived Analogues

The "magic methyl effect" is a phenomenon in medicinal chemistry where the addition of a single methyl group to a lead compound results in a dramatic and often unexpected increase in biological activity. juniperpublishers.comnih.gov This effect can be observed in analogues derived from this compound. The introduction of a methyl group at a strategic position can enhance binding affinity through several mechanisms.

One key mechanism is the entropic advantage gained by restricting the conformational flexibility of the molecule. By locking the molecule into a more bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding. For instance, methylation of the indole (B1671886) ring in certain synthetic cannabinoid structures can restrict the rotation of the side chain, pre-organizing the ligand for optimal interaction with the receptor.

Furthermore, a strategically placed methyl group can displace a water molecule from a hydrophobic pocket in the receptor, leading to a favorable entropic gain and increased binding affinity. This displacement of water is a significant driver of the hydrophobic effect, which plays a crucial role in ligand-receptor recognition. In the context of cannabinoid receptor agonists, the addition of a methyl group to the core structure has been shown to result in a 50-fold increase in affinity for the CB2 receptor. juniperpublishers.com This highlights the profound impact that a seemingly minor structural modification can have on the pharmacological profile of a compound.

Metabolic Pathways and Biotransformation Research of its Derivatives (e.g., Hydroxylation, N-Dealkylation)

Hydroxylation: The bulky tert-butyl group, while enhancing receptor affinity, is also susceptible to oxidative metabolism. Cytochrome P450 enzymes can catalyze the hydroxylation of one of the methyl groups on the tert-butyl moiety, leading to the formation of a primary alcohol. Further oxidation can then lead to the corresponding carboxylic acid. Hydroxylation can also occur at other positions on the molecule, such as the indole or indazole core of synthetic cannabinoid derivatives.

N-Dealkylation: For derivatives that contain an N-alkyl substituent, N-dealkylation is a common metabolic pathway. This process involves the enzymatic removal of the alkyl group, often leading to metabolites with altered pharmacological activity. The specific N-alkyl group present will influence the rate and extent of this metabolic transformation.

Ester hydrolysis is another significant metabolic pathway for these compounds. The methyl ester of the parent compound can be hydrolyzed by esterases to the corresponding carboxylic acid. This transformation generally leads to a significant decrease or loss of cannabinoid receptor activity.

| Metabolic Pathway | Description | Resulting Metabolite |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the tert-butyl moiety or other parts of the molecule. | Hydroxylated derivative |

| N-Dealkylation | Removal of an alkyl group attached to a nitrogen atom. | N-dealkylated derivative |

| Ester Hydrolysis | Cleavage of the methyl ester to a carboxylic acid. | Carboxylic acid derivative |

| This interactive table summarizes the primary metabolic pathways for derivatives of this compound. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a receptor. For methyl (2S)-2-amino-3,3-dimethylbutanoate, its significance is often examined in the context of larger molecules that bind to specific biological targets. A notable example is its presence as the L-tert-leucine methyl ester side-chain in the synthetic cannabinoid MDMB-FUBINACA. nih.gov This compound was instrumental in resolving the first agonist-bound structure of the cannabinoid type 1 (CB1) receptor. nih.gov

Docking studies of MDMB-FUBINACA into the CB1 receptor have been performed to elucidate the key interactions that drive its high affinity. researchgate.net These in silico methods often employ quantum mechanics/molecular mechanics (QM/MM) approaches to accurately model the electronic polarization of the ligand within the receptor's binding pocket. researchgate.net The butanoate moiety, with its ester group and bulky tert-butyl group, plays a crucial role in orienting the ligand and establishing favorable van der Waals contacts within the receptor.

The binding affinities of a series of synthetic cannabinoid receptor agonists containing the L-tert-leucine methyl ester moiety at the CB1 and CB2 receptors have been evaluated. These studies reveal that subtle structural modifications to the core scaffold, while retaining the butanoate fragment, can significantly impact binding affinity. nih.gov For instance, in a series of indole (B1671886), indazole, and 7-azaindole-based analogs, those with an indazole core generally exhibited higher binding affinities at both CB1 and CB2 receptors. nih.gov

| Compound Class | Head Group | Tail Group | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| Indole | Valine methyl ester | n-butyl | 1.83 | 1.15 |

| Indole | tert-Leucine methyl ester | n-butyl | 0.864 | 0.495 |

| Indazole | Valine methyl ester | n-butyl | 0.529 | 0.223 |

| Indazole | tert-Leucine methyl ester | n-butyl | 0.299 | 0.138 |

| 7-Azaindole | Valine methyl ester | n-butyl | 10.3 | 28.5 |

| 7-Azaindole | tert-Leucine methyl ester | n-butyl | 5.47 | 17.9 |

This table presents a selection of binding affinity data for synthetic cannabinoid receptor agonists, highlighting the contribution of the tert-leucine methyl ester moiety. Data extracted from a study on structure-activity relationships of synthetic cannabinoids. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity descriptors. For amino acid esters like this compound, these calculations can elucidate the influence of the ester and amino groups on the molecule's electronic structure. nih.gov

Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to calculate the electronic and geometric structures of such molecules. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For amino acid esters, the most efficient negative ion fragmentations in resonant electron capture studies are associated with the C-termini, indicating the importance of the ester group in the molecule's electronic behavior. nih.gov Theoretical calculations can help to understand the mechanisms of these fragmentation processes by modeling the potential energy surfaces of the negative ion states. nih.gov

| Computational Method | Property | Value |

| DFT | HOMO Energy | Value not available in search results |

| DFT | LUMO Energy | Value not available in search results |

| DFT | HOMO-LUMO Gap | Value not available in search results |

| HF | Dipole Moment | Value not available in search results |

This table is intended to display quantum chemical calculation results. Specific values for this compound were not found in the provided search results. The table structure is provided for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of a molecule over time. These simulations can reveal the preferred conformations of the butanoate moiety and how it behaves in different environments, such as in solution or when bound to a receptor. frontiersin.org

In the context of the CB1 receptor, MD simulations have been instrumental in understanding the activation mechanism. frontiersin.org The binding of an agonist, such as a compound containing the this compound moiety, can induce conformational changes in the receptor, leading to its activation. frontiersin.orgmdpi.com MD simulations can track the movements of key amino acid residues in the receptor's binding pocket and transmembrane helices upon ligand binding, providing a dynamic picture of the activation process. frontiersin.orgnih.gov These simulations have revealed a "twin toggle switch" mechanism involving residues F200 and W356 in the CB1 receptor, which is crucial for its activation. frontiersin.org

Rational Design of Novel Compounds Incorporating the Butanoate Moiety

Rational drug design leverages computational methods to design and optimize molecules with desired biological activities. nih.gov The structural and electronic information gleaned from the computational studies of this compound can be applied to the rational design of novel compounds.

The butanoate moiety can be considered a "scaffold" or a key building block. By understanding its steric and electronic properties, chemists can design new molecules that incorporate this moiety to target specific receptors. For example, the tert-butyl group can be used to confer steric bulk, which may enhance selectivity for a particular receptor subtype or influence the binding orientation. The ester group provides a site for hydrogen bonding and can be modified to alter the compound's pharmacokinetic properties.

Computer-Aided Molecular Design (CAMD) techniques, such as molecular docking and pharmacophore modeling, are central to this process. nih.gov These methods allow for the virtual screening of large libraries of compounds containing the butanoate moiety to identify potential leads with high predicted binding affinity and favorable drug-like properties. nih.gov The insights gained from the computational analysis of existing ligands can guide the design of new molecules with improved potency and selectivity. nih.gov

Future Directions and Research Perspectives

Exploration of Sustainable and Green Synthetic Routes

The synthesis of chiral compounds like L-tert-leucine and its esters is increasingly shifting from traditional chemical methods to more environmentally friendly biological routes. chemicalbook.comchemicalbook.com Future research will likely focus on optimizing and expanding these green methodologies.

Key areas of exploration include:

Enzymatic Synthesis : Biocatalytic methods are supplanting conventional chemical synthesis due to their high optical purity, milder reaction conditions, and reduced environmental impact. chemicalbook.comchemicalbook.com The use of NADH-dependent L-leucine dehydrogenase (LeuDH) to catalyze the conversion of trimethylpyruvate to L-tert-leucine has shown significant industrial potential. chemicalbook.comchemicalbook.com

Whole-Cell Biocatalysts : The development of recombinant whole-cell systems that co-express multiple enzymes, such as LeuDH and a cofactor regenerating enzyme like glucose dehydrogenase (GDH), represents a significant advancement. researchgate.net These "designer bugs" streamline the process, improve efficiency, and reduce costs associated with purifying and using isolated enzymes. researchgate.net

Novel Biocatalytic Approaches : Research into new enzyme classes, such as protoglobin nitrene transferases, could enable the direct C-H amination of inexpensive carboxylic acid esters to produce α-amino esters, offering a novel and direct synthetic route. nih.gov Furthermore, engineered enzymes like UstD, which performs decarboxylative aldol (B89426) additions, provide pathways to other complex non-standard amino acids and highlight the potential for creating new biocatalytic cascades. nih.govresearchgate.net

These biocatalytic strategies represent a significant move towards sustainable and efficient production of L-tert-leucine and its derivatives, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for L-tert-Leucine

| Feature | Traditional Chemical Synthesis | Enzymatic / Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | High, often produces a single enantiomer |

| Reaction Conditions | Can involve harsh reagents, high temperatures/pressures | Mild (e.g., physiological pH and temperature) |

| Environmental Impact | May use toxic reagents and generate hazardous waste | Generally lower, uses biodegradable catalysts (enzymes) |

| Conversion Rate | Variable | Often high |

| Key Advantage | Well-established, versatile | High optical purity, environmentally friendly chemicalbook.comchemicalbook.com |

Expanding the Scope of Bioactive Molecule Derivatization

Methyl (2S)-2-amino-3,3-dimethylbutanoate is a crucial chiral intermediate for synthesizing a wide range of biologically active molecules, from pharmaceuticals to research compounds. chemicalbook.com Its unique structure is particularly valuable in designing peptides and small molecules with enhanced properties.

Future research in this area includes:

Novel Therapeutics : L-tert-leucine and its amides are key components in certain synthetic cannabinoid receptor agonists (SCRAs), a class of compounds with potent biological effects. For instance, the L-tert-leucine methyl ester moiety is found in MDMB-FUBINACA, which was instrumental in resolving the structure of the CB1 receptor. nih.gov The systematic modification of the amino acid component in these scaffolds continues to be an active area of research to understand structure-activity relationships (SAR). nih.gov

Peptidomimetics and Bioactive Peptides : The incorporation of L-tert-leucine into peptides can enhance their biological activity. The hydrophobic nature of the tert-butyl group can be critical for interactions with biological targets, such as the active site of enzymes like Angiotensin-Converting Enzyme (ACE). mdpi.com Modifying natural peptide sequences by adding L-tert-leucine can dramatically increase their antimicrobial and anticancer activities. mdpi.com

Chiral Auxiliaries and Ligands : The parent amino acid is used as a precursor in the synthesis of chiral ligands, such as (S)-tert-butylPHOX, which are employed in asymmetric catalysis to produce other enantiomerically pure molecules. sigmaaldrich.com

The steric bulk of the tert-butyl group can also confer increased resistance to enzymatic degradation, making it a valuable component for designing more stable peptide-based drugs.

Development of Ultra-Sensitive Analytical Methodologies

The accurate determination of enantiomeric purity is critical in the pharmaceutical industry. nih.gov As this compound is a chiral molecule, the development of highly sensitive and efficient analytical methods for its separation and quantification is an ongoing research priority.

Future advancements are expected in the following areas:

Chiral Chromatography : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers of amino acid esters. nih.gov Continued development of novel CSPs with different chiral selectors will improve resolution and efficiency.

Mass Spectrometry-Based Methods : The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. chemicalbook.comnih.gov Future research will focus on methods that can analyze chiral amino acids and their esters directly without the need for derivatization, simplifying sample preparation and increasing throughput. chemicalbook.comnih.gov

Advanced Derivatization Reagents : For analyses requiring the highest sensitivity, derivatization with chiral reagents can be employed. nih.gov The development of new reagents that react quickly under mild conditions and produce diastereomers with excellent chromatographic separation and strong signals in detectors (e.g., fluorescence or mass spectrometry) will enable detection at extremely low concentrations, such as the attomole range. nih.gov

These advanced analytical techniques are essential for quality control in synthesis and for detailed metabolic and pharmacokinetic studies of drugs derived from this compound.

Advanced Understanding of Structure-Function Relationships in Complex Biological Systems

The tert-butyl group of this compound exerts a profound influence on the three-dimensional structure of peptides and other molecules into which it is incorporated. cymitquimica.comnih.gov A deeper understanding of these conformational effects is crucial for rational drug design.

Key research perspectives include:

Conformational Control : Due to its steric bulk, L-tert-leucine is a potent conformation-directing residue. Studies have shown that it favors extended or semi-extended peptide backbone conformations. nih.gov However, it can also be accommodated within folded or helical structures, particularly when influenced by other helicogenic residues. nih.gov This ability to rigidly control local geometry is a powerful tool for designing peptides that are pre-organized to fit a specific biological target, which can lead to higher binding affinity and specificity. nih.gov

Modulating Biological Interactions : The steric hindrance provided by the tert-butyl group can be used to control molecular conformations in chemical reactions and biological binding events. chemicalbook.comcymitquimica.com By replacing other hydrophobic residues like leucine (B10760876) or valine with tert-leucine, researchers can probe the spatial requirements of enzyme active sites or receptor binding pockets.

Improving Drug Properties : Restricting a peptide's flexibility by incorporating residues like L-tert-leucine can enhance its stability against degradation by proteases. nih.gov This conformational constraint can also improve specificity by reducing the likelihood of binding to off-targets. nih.gov

Computational modeling combined with experimental techniques like NMR and X-ray crystallography will continue to be vital in elucidating the precise structural consequences of incorporating this unique amino acid into complex biological systems.

Emerging Applications in Chemical Biology and Material Science

Beyond its established role in medicinal chemistry, the unique properties of this compound and its parent amino acid are opening doors to novel applications in chemical biology and the design of advanced materials.

Chemical Biology Probes : Unnatural amino acids are increasingly used to create chemical probes to study biological processes. nih.govnih.gov Derivatives of L-tert-leucine could be functionalized with reporter tags (e.g., fluorophores or biotin) to serve as tools for investigating enzyme activity or protein-protein interactions where steric bulk is a key recognition element.

Self-Assembling Materials : Peptides containing repeating sequences of hydrophobic amino acids, such as leucine, can self-assemble into well-ordered nanomaterials, including nanotubes, hydrogels, and vesicles. nih.govnih.govresearchgate.net The introduction of the bulkier L-tert-leucine into such peptide sequences is a promising future direction for creating novel biomaterials with tailored properties (e.g., altered stability, pore size, or hydrophobicity) for applications in tissue engineering and controlled drug delivery. researchgate.net

Advanced Catalysis : L-tert-leucine is already used to synthesize chiral ligands for asymmetric catalysis. sigmaaldrich.com Future work could involve incorporating this residue into larger peptide-based catalysts or creating novel organocatalysts where the steric bulk is essential for creating a specific chiral environment to control a chemical reaction.

The ability of this compound to impart specific and predictable structural features makes it a powerful component for the bottom-up design of functional molecules and materials.

Q & A

Q. How do steric effects from the 3,3-dimethyl group influence reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.